molecular formula C₁₀H₁₂F₂N₂O₅ B1146245 2'-Deoxy-2',2'-difluoro Thymidine CAS No. 95058-80-3

2'-Deoxy-2',2'-difluoro Thymidine

Cat. No.: B1146245
CAS No.: 95058-80-3
M. Wt: 278.21
InChI Key:
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Description

2'-Deoxy-2',2'-difluoro Thymidine is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a difluorinated oxolane ring and a pyrimidine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Deoxy-2',2'-difluoro Thymidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2'-Deoxy-2',2'-difluoro Thymidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: NaN3 or RSH in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

2'-Deoxy-2',2'-difluoro Thymidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2'-Deoxy-2',2'-difluoro Thymidine is unique due to its difluorinated oxolane ring, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSSJHRJXJIMZ-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Deoxy-2',2'-difluoro Thymidine
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2'-Deoxy-2',2'-difluoro Thymidine
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2'-Deoxy-2',2'-difluoro Thymidine
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2'-Deoxy-2',2'-difluoro Thymidine
Reactant of Route 5
2'-Deoxy-2',2'-difluoro Thymidine
Reactant of Route 6
2'-Deoxy-2',2'-difluoro Thymidine

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